molecular formula C11H11NO2 B1347527 8-Methoxy-6-methylquinolin-4-ol CAS No. 496875-55-9

8-Methoxy-6-methylquinolin-4-ol

Cat. No. B1347527
M. Wt: 189.21 g/mol
InChI Key: GGLHKVAEYHPPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Spectroscopic Studies and Computational Analyses

8-Methoxy-6-methylquinolin-4-ol, along with its derivatives, has been studied for its spectroscopic properties. Małecki et al. (2010) synthesized and characterized several derivatives using methods like IR, UV–vis, and NMR spectroscopy. They also employed density functional theory (DFT) for optimizing geometries and predicting electronic spectra, indicating the compound's significance in spectroscopic research and computational chemistry (Małecki et al., 2010).

2. Antimicrobial Activities

In the field of antimicrobial research, the derivatives of 8-Methoxy-6-methylquinolin-4-ol have shown promising results. Meyer et al. (2001) investigated 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups, including 8-Methoxy-6-methylquinolin-4-ol, and found them to exhibit slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).

3. Applications in Cancer Diagnosis

Alireza et al. (2019) presented a study where a derivative of 8-Methoxy-6-methylquinolin-4-ol was used in an analytical model to study the interaction between a nano molecule and a two-mode field for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

4. Antiparasitic Research

Nanayakkara et al. (2008) discussed the antiparasitic activities of 8-Aminoquinoline derivatives, including those related to 8-Methoxy-6-methylquinolin-4-ol. These compounds were found to be effective in animal models of malaria and other parasitic infections, showing their potential in antiparasitic drug development (Nanayakkara et al., 2008).

5. Luminescent Properties

Serdyuk et al. (2012) synthesized derivatives of 8-Methoxy-6-methylquinolin-4-ol and studied their luminescent properties. The study suggests the potential of these compounds in developingfluorescent materials, highlighting their significance in materials science and optical applications (Serdyuk et al., 2012).

6. Antitubercular Agents

Thomas et al. (2011) synthesized quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, starting from a derivative of 8-Methoxy-6-methylquinolin-4-ol. These compounds showed potential as antitubercular agents, indicating the relevance of 8-Methoxy-6-methylquinolin-4-ol in the development of new treatments for tuberculosis (Thomas et al., 2011).

7. Synthesis of Complex Metal Compounds

Kitamura et al. (2000) described a method for synthesizing 2-(substituted methyl)quinolin-8-ols, which includes derivatives of 8-Methoxy-6-methylquinolin-4-ol. These compounds were used to create complex metal compounds, demonstrating their utility in inorganic chemistry and materials science (Kitamura et al., 2000).

Safety And Hazards

The specific safety and hazards information for 8-Methoxy-6-methylquinolin-4-ol is not readily available in the literature. However, it is generally recommended to handle chemical compounds with appropriate safety measures, including wearing suitable personal protective equipment7.


Future Directions

The future directions for the study of 8-Methoxy-6-methylquinolin-4-ol could include further exploration of its synthesis methods, investigation of its chemical reactions, and examination of its biological and pharmaceutical activities. The compound’s potential for isotopic labeling could also be explored8.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources34612587.


properties

IUPAC Name

8-methoxy-6-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-9(13)3-4-12-11(8)10(6-7)14-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLHKVAEYHPPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-6-methylquinolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-6-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
8-Methoxy-6-methylquinolin-4-ol
Reactant of Route 3
8-Methoxy-6-methylquinolin-4-ol
Reactant of Route 4
8-Methoxy-6-methylquinolin-4-ol
Reactant of Route 5
Reactant of Route 5
8-Methoxy-6-methylquinolin-4-ol
Reactant of Route 6
8-Methoxy-6-methylquinolin-4-ol

Citations

For This Compound
19
Citations
E Gallastegui, B Marshall, D Vidal… - Journal of …, 2012 - Am Soc Microbiol
… One of those hits, 8-methoxy-6-methylquinolin-4-ol (MMQO), proved to be useful to reactivate HIV-1 in different cellular models, especially in combination with other known reactivating …
Number of citations: 41 journals.asm.org
E Abner, M Stoszko, L Zeng, HC Chen… - Journal of …, 2018 - Am Soc Microbiol
… We previously described a novel chemical scaffold compound, MMQO (8-methoxy-6-methylquinolin-4-ol), that is able to reactivate viral transcription in several models of HIV latency, …
Number of citations: 48 journals.asm.org
E Abner - 2018 - tdx.cat
… Our group previously described a novel chemical scaffold compound, MMQO (8-methoxy6-methylquinolin-4-ol), which is capable of reactivating viral transcription through an unknown …
Number of citations: 4 www.tdx.cat
P Hashemi, I Sadowski - Medicinal research reviews, 2020 - Wiley Online Library
… Computational analysis of compounds with structural similarity to known BET-inhibitor LRAs, and analysis using the J-Lat A2 cell line, identified 8-methoxy-6-methylquinolin-4-ol (MMQO…
Number of citations: 22 onlinelibrary.wiley.com
DN Divsalar, CV Simoben, C Schonhofer… - Frontiers in …, 2020 - frontiersin.org
Current antiretroviral therapies used for HIV management do not target latent viral reservoirs in humans. The experimental “shock-and-kill” therapeutic approach involves use of latency-…
Number of citations: 17 www.frontiersin.org
T Huang, J Cai, P Wang, J Zhou, H Zhang… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… However, some LRAs, such as prostratin, SAHA, 8-methoxy-6-methylquinolin-4-ol (MMQO), JQ1, and phytohemagglutinin (PHA), have been demonstrated to reactivate provirus from …
Number of citations: 3 journals.asm.org
YK Wang, L Wei, W Hu, PX Yu, Z Li, HP Yu, X Li - Molecules, 2022 - mdpi.com
… 8-Methoxy-6-methylquinolin-4-ol (MMQO, 74), was identified from a virtual screening that was able to reactivate latent proviruses in vitro and ex vivo by functioning as a BRD4 inhibitor. …
Number of citations: 1 www.mdpi.com
M Stoszko, AMS Al-Hatmi, A Skriba, M Roling… - Solving a BAF'ling … - repub.eur.nl
… Chapter 4 investigates molecular mechanism of HIV-1 latency reversal mediated by the small molecule MMQO (8-methoxy-6-methylquinolin-4-ol). We found that MMQO does not …
Number of citations: 0 repub.eur.nl
SP Hashemi - 2019 - open.library.ubc.ca
Although antiretroviral therapies have improved the outlook of the HIV epidemic, they do not provide a cure. The major barrier to development of a cure lies in the virus’s ability to …
Number of citations: 1 open.library.ubc.ca
E De Crignis, T Mahmoudi - Viruses, 2014 - mdpi.com
… A more specific activation of the JNK-AP-1 pathway can be achieved following 8-methoxy-6-methylquinolin-4-ol (MMQO) treatment. Interestingly, despite promoting a significant …
Number of citations: 21 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.